4-Chloro-3,5-dimethylbenzenesulfonamide
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Overview
Description
4-Chloro-3,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene. The process begins with the chlorination of 3,5-dimethylbenzene to introduce the chlorine atom. This is followed by the sulfonation reaction using chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 4-Chloro-2,5-dimethylbenzenesulfonamide
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
Comparison: 4-Chloro-3,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring. This structural difference can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds. For example, the presence of the chlorine atom in the para position relative to the sulfonamide group can enhance its binding affinity to certain enzymes compared to other derivatives.
Properties
CAS No. |
150729-73-0 |
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Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
FMIXMBOSLQUOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S(=O)(=O)N |
Origin of Product |
United States |
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